molecular formula C17H19FO2 B14484177 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1'-biphenyl CAS No. 66202-90-2

4-(1,1-Dimethoxypropyl)-2-fluoro-1,1'-biphenyl

Cat. No.: B14484177
CAS No.: 66202-90-2
M. Wt: 274.33 g/mol
InChI Key: TXNQWXIHCQAIKR-UHFFFAOYSA-N
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Description

4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a 1,1-dimethoxypropyl group at the 4-position and a fluorine atom at the 2-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the 1,1-Dimethoxypropyl Group: The 1,1-dimethoxypropyl group can be introduced through a Friedel-Crafts alkylation reaction using 1,1-dimethoxypropane as the alkylating agent.

    Fluorination: The fluorine atom can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinating agent, such as potassium fluoride.

Industrial Production Methods

Industrial production of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and reaction conditions are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols

Scientific Research Applications

4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The fluorine atom and biphenyl core can facilitate binding to specific receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dimethoxypropyl)-2-chloro-1,1’-biphenyl
  • 4-(1,1-Dimethoxypropyl)-2-bromo-1,1’-biphenyl
  • 4-(1,1-Dimethoxypropyl)-2-iodo-1,1’-biphenyl

Uniqueness

4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

66202-90-2

Molecular Formula

C17H19FO2

Molecular Weight

274.33 g/mol

IUPAC Name

4-(1,1-dimethoxypropyl)-2-fluoro-1-phenylbenzene

InChI

InChI=1S/C17H19FO2/c1-4-17(19-2,20-3)14-10-11-15(16(18)12-14)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3

InChI Key

TXNQWXIHCQAIKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(OC)OC

Origin of Product

United States

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